![molecular formula C11H15ClN2O2 B7970043 [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate](/img/structure/B7970043.png)
[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: is a chemical compound with the molecular formula C11H12N2O·HCl·H2O It is a derivative of aniline, featuring a methoxy group and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate typically involves the reaction of 5-methoxy-2-nitroaniline with pyrrole under specific conditions. The nitro group is reduced to an amine, followed by the formation of the hydrochloride salt and subsequent hydration. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrated form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can further modify the amine group or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of pyrrole-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science.
Mecanismo De Acción
The mechanism of action of [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The methoxy group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparación Con Compuestos Similares
- 5-methoxy-2-(1H-indol-1-yl)phenylamine hydrochloride
- 5-methoxy-2-(1H-pyrrol-2-yl)phenylamine hydrochloride
- 5-methoxy-2-(1H-pyrrol-3-yl)phenylamine hydrochloride
Comparison: Compared to these similar compounds, [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate is unique due to the position of the pyrrole ring and the specific substitution pattern on the aromatic ring
Propiedades
IUPAC Name |
5-methoxy-2-pyrrol-1-ylaniline;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH.H2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;;/h2-8H,12H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYSYXCSXJPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
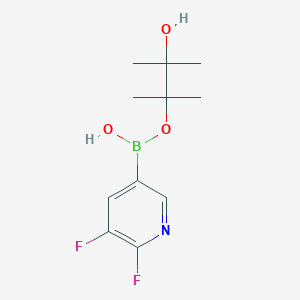
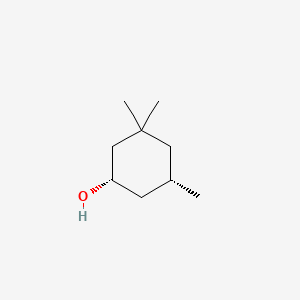
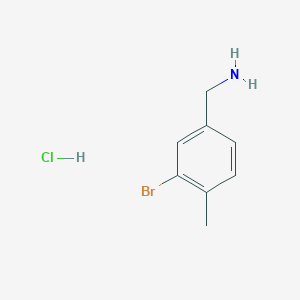
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)
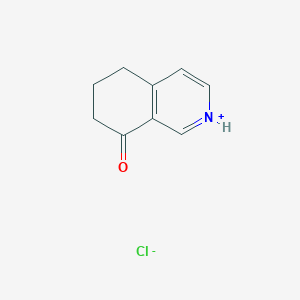
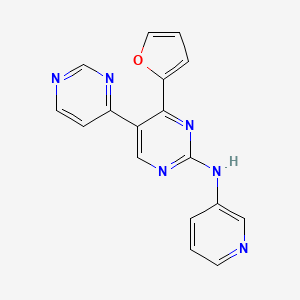
![Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
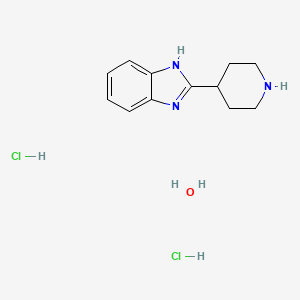
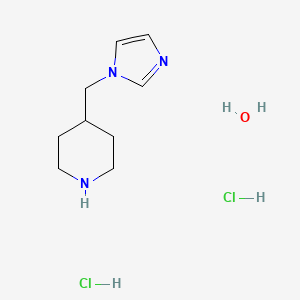
![[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate](/img/structure/B7970035.png)
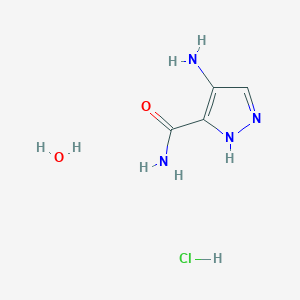
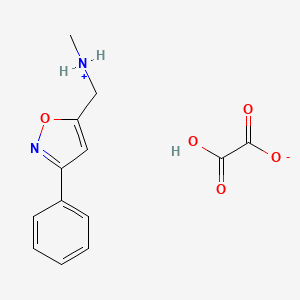
![[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970067.png)
